molecular formula C18H28N2O2 B2931789 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide CAS No. 953930-80-8

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide

Cat. No. B2931789
CAS RN: 953930-80-8
M. Wt: 304.434
InChI Key: ILRTXACOAGRRLP-UHFFFAOYSA-N
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Description

“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide” is a compound that contains a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The piperidine ring in this compound is substituted with a 2-methoxyethyl group and a phenylpropanamide group .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Chemical Reactions Analysis

The chemical reactions involving piperidone derivatives, which include “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide”, are diverse. They have been found to possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . The biological properties of these compounds were also determined by their stereochemistry .

Scientific Research Applications

Serotonin 4 Receptor Agonists

Research has synthesized and evaluated the pharmacological profiles of benzamide derivatives, including compounds structurally related to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide, as potent serotonin 4 (5-HT(4)) receptor agonists. These compounds have shown promise in enhancing gastrointestinal motility, indicating potential applications in treating gastrointestinal disorders (S. Sonda et al., 2003).

Analgesics

Several studies have focused on the synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide derivatives as analgesics. These compounds have demonstrated significant potency in pain management, with certain derivatives being found to be substantially more potent than morphine in analgesic activity, suggesting their potential as powerful painkillers (P. V. Van Daele et al., 1976).

Muscarinic (M3) Receptor Antagonists

Compounds within the same chemical family have been synthesized and evaluated for their activity as antagonists of the M3 muscarinic receptor. These studies indicate potential applications in treating conditions related to muscarinic receptors, such as asthma or COPD (K. Broadley et al., 2011).

Antimicrobial Activities

Research into benzamide derivatives and their metal complexes has shown that these compounds exhibit antimicrobial activities against a range of bacterial strains. This suggests their potential use in developing new antimicrobial agents to combat infectious diseases (E. Khatiwora et al., 2013).

Antihistaminic Activities

In the context of antihistaminic research, 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, which share structural similarities with N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide, have been synthesized and evaluated for antihistaminic and anticholinergic activities. These compounds have shown potential in treating allergic reactions and related conditions (M. Arayne et al., 2017).

Future Directions

The future directions for research on “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide” and similar compounds could involve further exploration of their diverse biological activities and the development of fast and cost-effective methods for their synthesis . The structure-activity relationship of these compounds could also be further established .

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-22-14-13-20-11-9-17(10-12-20)15-19-18(21)8-7-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRTXACOAGRRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide

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